5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol
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Overview
Description
5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol: is a chemical compound that belongs to the class of pyrimidinols It is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 4-position of the phenoxy group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-fluorophenol and 4-hydroxypyrimidine.
Coupling Reaction: The key step involves the coupling of 2-bromo-4-fluorophenol with 4-hydroxypyrimidine under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Conditions typically involve heating in a polar solvent like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation and Reduction Products: These reactions yield oxidized or reduced forms of the compound, which may have different properties and applications.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biology and Medicine:
Drug Development: Due to its unique structure, the compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.
Industry:
Agricultural Chemicals: The compound may be used in the synthesis of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
Electronic Materials: It can be used in the development of electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for its target.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2-Bromo-4-fluorophenol: A precursor in the synthesis of the target compound, it shares the bromine and fluorine substitutions on the phenol ring.
4-Hydroxypyrimidine: Another precursor, it forms the pyrimidine core of the target compound.
5-Fluoro-2-phenylpyridine: A related compound that can be synthesized via similar coupling reactions and has applications in medicinal chemistry.
Uniqueness: 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol is unique due to the combination of the bromine and fluorine atoms on the phenoxy group and the hydroxyl group on the pyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-(2-bromo-4-fluorophenoxy)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O2/c11-7-3-6(12)1-2-8(7)16-9-4-13-5-14-10(9)15/h1-5H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHJNORKSXDYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC2=CN=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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